molecular formula C16H14I2N2O3 B10912830 N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide

N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide

Cat. No.: B10912830
M. Wt: 536.10 g/mol
InChI Key: YNIGKIRZBWUJLQ-UFWORHAWSA-N
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Description

N’~1~-[(E)-1-(4-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by the presence of multiple functional groups, including hydroxyl, iodophenyl, methylene, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(4-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE typically involves a multi-step process:

    Formation of the hydrazide: The initial step involves the reaction of 2-(2-methylphenoxy)acetic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then reacted with 4-hydroxy-3,5-diiodobenzaldehyde in the presence of an acid catalyst to form the final product through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(4-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the iodine atoms or to convert the hydrazide group to an amine.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxy-3,5-diiodobenzaldehyde derivatives.

    Reduction: Formation of deiodinated or aminated derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N’~1~-[(E)-1-(4-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(4-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of both iodophenyl and phenoxy groups in N’~1~-[(E)-1-(4-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE makes it unique compared to other hydrazide derivatives. This combination of functional groups provides distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C16H14I2N2O3

Molecular Weight

536.10 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3,5-diiodophenyl)methylideneamino]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C16H14I2N2O3/c1-10-4-2-3-5-14(10)23-9-15(21)20-19-8-11-6-12(17)16(22)13(18)7-11/h2-8,22H,9H2,1H3,(H,20,21)/b19-8+

InChI Key

YNIGKIRZBWUJLQ-UFWORHAWSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C(=C2)I)O)I

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C(=C2)I)O)I

Origin of Product

United States

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